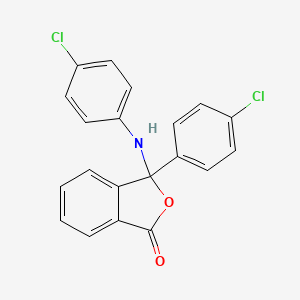![molecular formula C24H12Cl3N5O5 B11091632 3-nitro-N-[(4Z)-5-oxo-4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide](/img/structure/B11091632.png)
3-nitro-N-[(4Z)-5-oxo-4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the following structural formula:
C18H10N4O5S2
It belongs to the class of indole derivatives, characterized by the presence of an indole ring system. The compound’s name reflects its substituents: a nitro group (NO₂) at position 3, a benzamide moiety, and a trichlorophenyl group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group transformations. Unfortunately, specific details on the synthetic pathway are scarce due to its rarity.
Industrial Production:: Industrial-scale production methods are not well-documented. Researchers typically prepare it in the laboratory for specific studies.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group makes it susceptible to oxidation reactions.
Substitution: The benzamide portion can undergo nucleophilic substitution reactions.
Reduction: Reduction of the nitro group yields an amino group.
Reduction: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
Substitution: Alkali metal hydroxides (e.g., NaOH) or amines.
- Reduction: 3-amino-N-[(4Z)-5-oxo-4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Pharmacophore: Serves as a core structure for drug design.
Antitumor Activity: Some indole derivatives exhibit anticancer properties.
Enzyme Inhibition: May target specific enzymes involved in disease pathways.
Dye Synthesis: Indole derivatives contribute to the coloration of dyes.
Agrochemicals: Used in pesticides and herbicides.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes. Further research is needed to elucidate specific molecular targets.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C24H12Cl3N5O5 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
3-nitro-N-[3-oxo-4-(2-oxoindol-3-yl)-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]benzamide |
InChI |
InChI=1S/C24H12Cl3N5O5/c25-12-9-15(26)20(16(27)10-12)31-24(35)19(18-14-6-1-2-7-17(14)28-23(18)34)21(30-31)29-22(33)11-4-3-5-13(8-11)32(36)37/h1-10,30H,(H,29,33) |
InChI Key |
LUTFJVFMCSWCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NN(C3=O)C4=C(C=C(C=C4Cl)Cl)Cl)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B11091551.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11091560.png)
![N-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11091561.png)
![11-(4-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11091571.png)
![5-(3,4-dimethoxyphenyl)-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11091572.png)

![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11091585.png)
![1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(4-ethylphenyl)amino]ethanone](/img/structure/B11091586.png)
![(4E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydropyridazin-3(2H)-one](/img/structure/B11091596.png)
![2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B11091599.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate](/img/structure/B11091602.png)

![2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine](/img/structure/B11091604.png)
![2-Amino-1'-(2-chlorobenzoyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11091610.png)
